molecular formula C17H19N3O3S3 B1649720 2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide CAS No. 1038080-14-6

2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide

Cat. No.: B1649720
CAS No.: 1038080-14-6
M. Wt: 409.6
InChI Key: ITFCFBHWIYJKRN-UHFFFAOYSA-N
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Description

2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide is a complex organic compound featuring a thiadiazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The spirocyclic structure is then formed through a series of cyclization reactions. The final step involves the acylation of the intermediate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atoms .

Scientific Research Applications

2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

1038080-14-6

Molecular Formula

C17H19N3O3S3

Molecular Weight

409.6

IUPAC Name

2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide

InChI

InChI=1S/C17H19N3O3S3/c1-2-24-15-19-20-16(26-15)25-10-14(21)18-11-5-6-12-13(9-11)23-17(22-12)7-3-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,21)

InChI Key

ITFCFBHWIYJKRN-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4

Canonical SMILES

CCSC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4

Origin of Product

United States

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